molecular formula C5H3F3N2 B1314109 3,5,6-Trifluoropyridin-2-amine CAS No. 3534-50-7

3,5,6-Trifluoropyridin-2-amine

Cat. No.: B1314109
CAS No.: 3534-50-7
M. Wt: 148.09 g/mol
InChI Key: NKEJHBNYXQTAKY-UHFFFAOYSA-N
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Description

3,5,6-Trifluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H3F3N2. This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring at positions 3, 5, and 6, and an amino group at position 2.

Biochemical Analysis

Biochemical Properties

3,5,6-Trifluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain kinases, which play a role in cell signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, including sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The localization and accumulation of this compound can impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trifluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction proceeds under mild conditions and yields the desired product in good yield .

Another approach involves the use of palladium-catalyzed amination reactions. For example, the reaction of 3,5,6-trifluoropyridine with ammonia in the presence of a palladium catalyst can produce this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trifluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,6-Trifluoropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trifluoropyridin-2-amine is largely dependent on its application. In medicinal chemistry, the compound can interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target, leading to improved therapeutic effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5,6-trifluoropyridine
  • 2,3,5,6-Tetrafluoropyridine
  • 2,6-Diamino-3,5-difluoropyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness

3,5,6-Trifluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms and the amino group on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not observed in other similar compounds. The presence of three fluorine atoms also enhances the compound’s electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

3,5,6-trifluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEJHBNYXQTAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500777
Record name 3,5,6-Trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3534-50-7
Record name 3,5,6-Trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 40 ml of methanol were added 7.60 g of the crude 2-benzylamino-3,5,6-trifluoropyridine as described above together with 0.55 g of 10% palladium on carbon and 2 ml acetic acid, and the mixture was hydrogenated at 50° C. for one day. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. The precipitate was dispersed in n-hexane, and collected by filtration to obtain 3.85 g of the title compound as a colorless solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Charged in a hydrogenation reactor were 100 ml of methanol, 16.3 g of the compound obtained in Step 2 of Example 1 and 8.0 g of Raney nickel catalyst, and H2 gas was introduced therein, followed by allowing the reduction to proceed at room temperature for 12 hours. The reaction mixture was filtered through Cellite® to remove the catalyst. The filtrate was concentrated under a reduced pressure to obtain 13.7 g of the title compound as a solid (purity: 99.1%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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